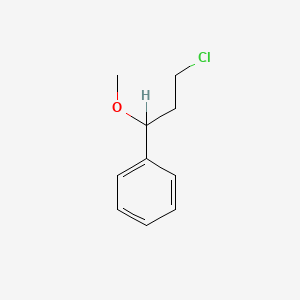

(3-Chloro-1-methoxypropyl)benzene

Description

“(3-Chloro-1-methoxypropyl)benzene” (CAS: Not explicitly provided; synonyms: 3-Methoxy-3-phenyl-1-chloropropane, 3-Chloro-1-methoxy-3-phenylpropane) is a halogenated aromatic ether with a molecular formula of $ \text{C}{10}\text{H}{13}\text{ClO} $ and a molecular weight of 184.66 g/mol . The compound features a benzene ring substituted with a 3-chloro-1-methoxypropyl chain, where the methoxy (-OCH$_3$) and chloro (-Cl) groups are positioned on adjacent carbons of the propane backbone. Key physicochemical properties include a boiling point of 239.8°C at 760 mmHg and a liquid state at room temperature .

Synthetically, it is prepared via copper-catalyzed benzylic C–H coupling reactions between alcohols and benzene derivatives, yielding 51% isolated product under optimized conditions . Characterization data include $^{13}\text{C NMR} $ (CDCl$3$): δ 142.6 (aromatic C), 84.2 (OCH$3$-adjacent C), 56.6 (OCH$3$), and HRMS confirmation ($ \text{[C}{13}\text{H}_{20}\text{O-OMe]}^+ $: calculated 161.1325, observed 161.1323) . The compound is commercially available through suppliers such as BuGuCh & Partners (Germany) and Leap Chem Co., Ltd (China), highlighting its utility in fine chemical synthesis .

Properties

CAS No. |

4446-91-7 |

|---|---|

Molecular Formula |

C10H13ClO |

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(3-chloro-1-methoxypropyl)benzene |

InChI |

InChI=1S/C10H13ClO/c1-12-10(7-8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

XXYMJFXCBAUDMV-UHFFFAOYSA-N |

SMILES |

COC(CCCl)C1=CC=CC=C1 |

Canonical SMILES |

COC(CCCl)C1=CC=CC=C1 |

Other CAS No. |

4446-91-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- In contrast, analogs with uniform substituents (e.g., -Cl and -Br) exhibit more predictable reactivity.

- Steric Considerations : Larger substituents (e.g., -OCH$2$CH$3$ vs. -OCH$_3$) may hinder access to the benzylic position, a critical site in C–H activation reactions .

- Leaving-Group Ability : The -Cl substituent in “(3-Chloro-1-methoxypropyl)benzene” offers moderate leaving-group capability compared to -Br (better) or -OH (poor) .

Fragmentation Behavior Under Electron Impact

Evidence from electron-stimulated desorption (ESD) studies on condensed benzene derivatives (e.g., toluene, pyridine) suggests that substituents significantly influence fragmentation pathways :

- Mechanistic Pathways : In ESD, lighter fragments (e.g., H$^+$, CH$n^+$) dominate due to dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms. Heavier fragments (e.g., C$5$H$_n^+$) are suppressed by surface interactions or image-charge effects .

- Substituent Impact: The -OCH$_3$ group in “(3-Chloro-1-methoxypropyl)benzene” may donate electron density to the benzene ring, altering resonance stabilization and fragmentation thresholds compared to non-substituted analogs. Conversely, -Cl could enhance DEA pathways by introducing low-lying unoccupied molecular orbitals (LUMOs) .

Preparation Methods

Synthesis via Nucleophilic Substitution of 1,3-Bromochloropropane with Sodium Methoxide

A well-documented and industrially viable method involves the reaction of 1,3-bromochloropropane with sodium methoxide dispersed in an inert solvent such as benzene, petroleum ether, or cyclohexane. This reaction is typically catalyzed by phase transfer catalysts like tetrabutylammonium bromide or benzyltrimethylammonium chloride.

- Preparation of anhydrous sodium methoxide dispersion by removing methanol from commercial sodium methoxide solution under reduced pressure and suspending the residue in an inert solvent.

- Dropwise addition of sodium methoxide dispersion into a stirred solution of 1,3-bromochloropropane and phase transfer catalyst under nitrogen atmosphere.

- Reaction temperature control between 20 °C and 110 °C during addition, followed by heat preservation at 50–80 °C.

- Post-reaction filtration to remove sodium bromide byproduct, washing, drying, and distillation to isolate the product.

Typical Yields and Conditions:

| Example | Solvent | Catalyst | Temp during Addition (°C) | Heat Preservation Temp (°C) | Yield (%) | Product Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 1 | Benzene | Tetrabutylammonium bromide | 80 | 80 | 92.8 | 110-112 |

| 2 | Petroleum ether | Benzyl trimethylammonium chloride | 60 | 60 | 92.2 | 110-112 |

| 3 | Cyclohexane | Benzyltriethylammonium chloride | 50 | 50 | 91.5 | 110-112 |

This method is advantageous due to mild reaction conditions, high yield (>90%), easy operation, and suitability for industrial scale production. The phase transfer catalyst significantly improves the reaction rate and selectivity by facilitating the transfer of methoxide ions into the organic phase where the alkylation occurs.

Use of Phase Transfer Catalysis and Variation of Solvents

The use of phase transfer catalysts (PTCs) such as tetrabutylammonium bromide or benzyltrimethylammonium chloride is critical in enhancing the nucleophilic substitution reaction efficiency. PTCs facilitate the transfer of the nucleophile (methoxide ion) from the aqueous or solid phase into the organic phase where the alkyl halide substrate is dissolved.

Solvent choice impacts reaction rate and yield:

- Benzene provides good solubility and high yields.

- Petroleum ether and cyclohexane are alternatives with slightly varied reaction temperatures and yields.

- Polar aprotic solvents like acetonitrile can be used in related alkylation reactions for better selectivity but are less common for this specific compound.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reagents & Catalysts | Solvent | Temp Range (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,3-Bromochloropropane | Sodium methoxide, TBAB (0.01-0.1 wt%) | Benzene | 20-110 / 50-80 | 92.8 | Industrially suitable, high yield |

| 2 | 1,3-Bromochloropropane | Sodium methoxide, BTMAC | Petroleum ether | 60 | 92.2 | Mild conditions, easy operation |

| 3 | 1,3-Bromochloropropane | Sodium methoxide, TEACC | Cyclohexane | 50 | 91.5 | Slightly lower temp, good yield |

| 4 | 1,3-Propanediol (for related 3-methoxy-1-propanol) | Methyl chloride, base | Polar aprotic solvents | Variable | High | Precursor synthesis, ecological advantages |

Research Findings and Analysis

- The nucleophilic substitution of 1,3-bromochloropropane with sodium methoxide is highly efficient when conducted with phase transfer catalysts and inert solvents, yielding over 90% of the desired (3-chloro-1-methoxypropyl)benzene derivative.

- Reaction temperature control during the addition and heat preservation phases is critical for maximizing yield and minimizing byproducts.

- The use of anhydrous sodium methoxide dispersions prepared by removing methanol from commercial solutions enhances the reactivity and purity of the reaction mixture.

- The process is scalable and suitable for industrial production due to mild conditions, high selectivity, and straightforward purification steps.

- Alternative methods involving alkylation of 1,3-propanediol and subsequent functional group transformations provide routes to related compounds but are less direct for the target molecule.

Q & A

Analyzing reaction kinetics for nucleophilic substitution :

- Method : Pseudo-first-order conditions with excess nucleophile (10:1 ratio).

- Data Collection : Track chloride ion release via ion-selective electrode (ISE) at 10-min intervals.

- Analysis : Fit to the Eyring equation to determine Δ‡H and Δ‡S, revealing solvent effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.